4,5-dihydroxy-2H-chromen-2-one
Description
Structure
3D Structure
Properties
CAS No. |
30992-74-6 |
|---|---|
Molecular Formula |
C9H6O4 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
4,5-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O4/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,10-11H |
InChI Key |
SSCSOYWLYNIXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)C=C2O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4,5 Dihydroxy 2h Chromen 2 One and Its Derivatives
Classical and Contemporary Synthetic Routes to 2H-Chromen-2-one Scaffolds Relevant to 4,5-Dihydroxy-2H-chromen-2-one
The construction of the coumarin (B35378) framework can be achieved through several named reactions, including the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Reformatsky reaction. nih.govarkat-usa.orgjsynthchem.com Among these, the Pechmann condensation is particularly prevalent for the synthesis of hydroxylated coumarins.
Pechmann Condensation Approaches for Dihydroxycoumarin Synthesis
The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction typically involves an initial transesterification followed by an intramolecular cyclization and dehydration. wikipedia.orgyoutube.com The synthesis of 5,7-dihydroxycoumarin (B1309657) derivatives, which are structurally related to the target compound, is often achieved by reacting phloroglucinol (B13840) with a β-ketoester. acs.orgchemicalbook.com
For the synthesis of this compound, a key precursor is often 4,5,7-trihydroxycoumarin, which can be synthesized via the Hoesch synthesis by condensing phloroglucinol with cyanoacetic acid or its ester in the presence of zinc chloride and hydrochloric acid, followed by hydrolysis. zenodo.org Another approach involves the thermal condensation of phenols with substituted malonates, although this can require harsh conditions and may result in low yields. zenodo.org
The choice of catalyst is crucial in the Pechmann condensation. While strong Brønsted acids like sulfuric acid are traditionally used, various Lewis acids and solid acid catalysts have been developed to improve reaction conditions and yields. wikipedia.orgorganic-chemistry.orgnih.gov For instance, catalysts such as AlCl₃, FeCl₃, and sulfated zirconia have been employed. nih.govarkat-usa.orgwikipedia.org The use of milder Lewis acids like LiBr has also been reported to be effective under solvent-free conditions. arkat-usa.org
A plausible reaction mechanism for the synthesis of a dihydroxycoumarin via the Pechmann condensation using a Lewis acid catalyst involves the initial activation of the β-ketoester by the catalyst. This is followed by a nucleophilic attack from the phenol, leading to an intermediate that undergoes cyclization and subsequent dehydration to form the coumarin ring. acs.orgnih.gov
Table 1: Examples of Catalysts Used in Pechmann Condensation for Dihydroxycoumarin Synthesis
| Catalyst | Reactants | Product | Conditions | Yield | Reference |
| ZnCl₂/HCl | Phloroglucinol, Cyanoacetic acid ester | 4,5,7-Trihydroxycoumarin | Hydrolysis with H₂SO₄ | - | zenodo.org |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Phloroglucinol, Ethyl acetoacetate | 5,7-Dihydroxy-4-methyl-2H-chromen-2-one | 110 °C, solvent-free | 88% | acs.orgnih.gov |
| Sulfamic acid | Phenols, β-ketoesters | C4-substituted coumarins | Solvent-free, 10 mol% catalyst | - | researchgate.net |
| LiBr | Resorcinol, Ethyl acetoacetate | 7-Hydroxy-4-methyl-2H-chromen-2-one | 75 °C, solvent-free, 10 mol% | High | arkat-usa.org |
Multicomponent Reaction Strategies for 2H-Chromen-2-one Systems
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like coumarins in a single step from three or more starting materials. mdpi.comfrontiersin.org These reactions are advantageous due to their atom economy, reduced reaction times, and operational simplicity. frontiersin.org
Several MCRs have been developed for the synthesis of various coumarin derivatives. For instance, a three-component reaction involving 4-hydroxycoumarin (B602359), an aldehyde, and another component like malononitrile (B47326) or an amine can lead to diverse fused heterocyclic systems. mdpi.commdpi.com While direct MCRs for the synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate precursors or derivatives. For example, a one-pot, three-component protocol has been used to prepare 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives. mdpi.com
The use of catalysts is often integral to the success of these MCRs. Catalysts can range from simple bases like piperidine (B6355638) to more complex systems like Cu(OTf)₂ or nano-catalysts. mdpi.comrsc.org Microwave irradiation is also frequently employed to accelerate these reactions. researchgate.net
Catalyst-Assisted Synthetic Methods for this compound Precursors
The synthesis of precursors to this compound often relies on catalyst-assisted methods to achieve high yields and selectivity. As mentioned, the Pechmann and Hoesch reactions are key examples where catalysts play a pivotal role. zenodo.orgnih.gov
In the context of the Pechmann condensation, a variety of catalysts have been explored to facilitate the reaction under milder conditions. For example, tungstate (B81510) sulfuric acid has been used as a reusable heterogeneous catalyst for the one-pot condensation of 5,7-dihydroxycoumarins with aldehydes and benzamide. nih.gov Similarly, Fe₃O₄@sulfosalicylic acid magnetic nanoparticles have been employed as a solid acid catalyst for the synthesis of bis-coumarins. nih.gov
The development of nanocatalysts, such as Ti(IV)-doped ZnO nanoparticles, has shown great promise in the synthesis of dihydroxycoumarins. nih.govacs.org These catalysts offer high surface area and Lewis acidity, leading to efficient reactions with broad substrate scope. acs.org The recyclability of these heterogeneous catalysts is another significant advantage, aligning with the principles of green chemistry. nih.gov
Targeted Chemical Modifications of the this compound Core
The presence of two hydroxyl groups and a reactive benzopyranone framework in this compound provides ample opportunities for targeted chemical modifications. These modifications can be used to fine-tune the compound's properties for various applications.
Regioselective Functionalization of Hydroxyl Groups
The selective functionalization of one hydroxyl group over the other is a significant challenge in polyphenolic compounds. The acidity of the hydroxyl groups can play a role in their reactivity, with the more acidic hydroxyl group being more amenable to certain reactions. google.com
One strategy for achieving regioselectivity is to convert the polyphenol into a tetraalkylammonium salt. google.com This approach can facilitate the selective functionalization of the most acidic hydroxyl group in aprotic organic solvents. google.com For example, the reaction of a polyphenol with a silylating, acylating, or alkylating agent in the presence of a tetraalkylammonium hydroxide (B78521) can lead to substitution at a specific position. google.com
Protection and deprotection strategies are also commonly employed. For instance, a more reactive hydroxyl group can be protected with a suitable protecting group, allowing for the functionalization of the other hydroxyl group. Subsequent removal of the protecting group then yields the desired selectively functionalized product.
Table 2: General Approaches for Regioselective Functionalization
| Method | Description | Key Reagents/Conditions | Reference |
| Tetraalkylammonium Salt Formation | Conversion of the polyphenol to a tetraalkylammonium salt to enhance the reactivity of the most acidic hydroxyl group. | Tetraalkylammonium hydroxide, aprotic solvents (e.g., acetonitrile, dichloromethane). | google.com |
| Protection/Deprotection | Selective protection of one hydroxyl group to allow for the functionalization of the other. | Protecting groups (e.g., silyl (B83357) ethers, acetals), deprotection reagents. |
Introduction of Diverse Substituents at the Benzopyranone Framework
Beyond the hydroxyl groups, the benzopyranone framework of this compound offers several positions for the introduction of new substituents. Electrophilic substitution reactions can occur on the aromatic ring, leading to a variety of derivatives.
The C-4 position of the coumarin ring is often a target for modification. For example, a chloromethyl group can be introduced at this position, which can then serve as a handle for further functionalization through nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including amines, thiols, and other nucleophiles.
The synthesis of 4-substituted coumarin derivatives can also be achieved directly through the Pechmann condensation by using appropriately substituted β-ketoesters. researchgate.net Furthermore, multicomponent reactions can be designed to introduce diversity at various positions of the coumarin scaffold in a single step. mdpi.com For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with various reagents can lead to the formation of fused pyran and pyridine (B92270) derivatives. mdpi.com
The development of synthetic methods that allow for the precise and efficient introduction of a wide array of substituents onto the this compound core is crucial for exploring the structure-activity relationships of this class of compounds and for developing new molecules with tailored properties.
Synthesis of Hybrid Molecules Incorporating this compound Units
The molecular hybridization approach involves combining two or more pharmacophores to create a new single molecule with potentially enhanced biological activity or a more desirable pharmacological profile. researchgate.net Research into creating hybrid molecules or derivatives from the this compound scaffold has been explored, particularly in the context of developing new therapeutic agents.
One notable area of investigation has been the synthesis of new inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite. lu.se In this context, researchers aimed to develop derivatives of 4,5-dihydroxycoumarin to improve the interaction between the ligand and the enzyme. A direct synthesis method was employed where 4,5-dihydroxycoumarin was reacted with a desired amine in a high-temperature melting reaction. This process yields 4-amino-5-hydroxycoumarin derivatives, a class of hybrid compounds where the hydroxyl group at the C-4 position is replaced by an amino group. lu.se This specific structural modification was pursued to enhance the inhibitory activity against the target enzyme. lu.se
The synthesis can be summarized as follows:
| Reactants | Reaction Type | Product | Reference |
| This compound, Amine | Melting Reaction | 4-Amino-5-hydroxycoumarin derivative | lu.se |
Sustainable and Green Chemistry Methodologies for this compound Production
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These methodologies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave or ultrasound irradiation. researchgate.net
For coumarin synthesis in general, several green approaches have been successfully applied to classical condensation reactions such as the Pechmann, Knoevenagel, and Perkin reactions. researchgate.net The Pechmann condensation, a common method for synthesizing coumarins from a phenol and a β-ketoester, has been adapted to align with green chemistry principles. wikipedia.orgrsc.org Innovations include performing the reaction under solvent-free conditions or using solid acid catalysts and ionic liquids that can be recovered and reused, thus minimizing waste and avoiding corrosive mineral acids like sulfuric acid. rsc.orgijnrd.org For example, an eco-friendly protocol for Pechmann condensation has been developed using a recyclable, doubly Brønsted acidic task-specific ionic liquid as the catalyst under solvent-free conditions at room temperature. rsc.org
However, while these green methodologies are well-established for the synthesis of various coumarin derivatives, specific studies detailing the sustainable and green production of this compound are not extensively documented in the reviewed scientific literature. The application of the Pechmann condensation to produce this specific isomer would require 1,2,4-benzenetriol (B23740) as the phenolic starting material. wikipedia.org
Furthermore, biotechnological approaches, such as the de novo biosynthesis in microbial hosts like Escherichia coli, represent a frontier in the sustainable production of coumarins. nih.gov This method uses cost-effective carbon sources like glycerol (B35011) to produce valuable compounds. nih.gov While this has been successfully demonstrated for the production of the isomeric 4,6-dihydroxycoumarin (B1493919), specific biosynthetic pathways for this compound have not been detailed in the available research. nih.govresearchgate.net
Mechanistic Studies of Biological Activities of 4,5 Dihydroxy 2h Chromen 2 One Derivatives
In Vitro Enzyme Inhibition and Modulation Investigations
The ability of dihydroxy-2H-chromen-2-one derivatives to interact with and inhibit specific enzymes is a key area of research. These interactions are fundamental to their potential therapeutic applications and provide insight into their mechanisms of action at a molecular level.
Carbonic Anhydrase (CA) Inhibition Mechanisms
Coumarin (B35378) derivatives are recognized as a distinct class of carbonic anhydrase inhibitors (CAIs). nih.gov Their mechanism differs from classic sulfonamide inhibitors. Instead of directly binding to the zinc ion in the enzyme's active site, coumarins act as prodrugs. nih.gov The esterase activity of carbonic anhydrase hydrolyzes the coumarin's lactone ring, forming 2-hydroxy-cinnamic acid derivatives. nih.govunich.it These resulting acids, in their cis or trans isomeric forms, then physically block the entrance to the active site, preventing substrate access. nih.govunich.itunifi.it
Studies on water-soluble benzimidazolium chloride salts of 4-methyl-7,8-dihydroxy-2H-chromen-2-one have demonstrated their inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). tandfonline.comtandfonline.com All tested compounds in the series showed inhibitory activity, with specific derivatives exhibiting the most potent effects. tandfonline.comtandfonline.com For instance, compound 3g (1-hexyl-3-(4-methyl-7,8-dihydroxy-2H-chromen-2-one) benzimidazolium chloride) was most active against hCA I, while compound 3j (1-dodecyl-3-(4-methyl-7,8-dihydroxy-2H-chromen-2-one) benzimidazolium chloride) was the most potent inhibitor of hCA II. tandfonline.com
| Derivative | Target Enzyme | IC50 (µM) |
| 1-Hexyl-3-(4-methyl-7,8-dihydroxy-2H-chromen-2-one) benzimidazolium chloride (3g) | hCA I | 22.09 |
| 1-Dodecyl-3-(4-methyl-7,8-dihydroxy-2H-chromen-2-one) benzimidazolium chloride (3j) | hCA II | 20.33 |
Data sourced from a study on benzimidazolium salts of dihydroxycoumarin derivatives. tandfonline.com
Enolase Enzyme Inhibition and Interaction Profiles
Enolase, a key glycolytic enzyme, has been identified as a target for certain coumarin derivatives. In a study investigating inhibitors for Theileria annulata enolase (TaENO), several 3- and 4-arylcoumarin derivatives with dihydroxy substitutions showed significant inhibitory potential. nih.gov
Among 25 compounds screened, four dihydroxy-2H-chromen-2-one derivatives displayed the highest inhibitory effects. Kinetic studies revealed an uncompetitive mode of inhibition for these compounds. nih.gov Molecular docking analyses suggested that these inhibitors bind to regions outside the enzyme's active site. nih.gov The most potent inhibitor identified was 4-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2H-chromen-2-one (C21) . nih.gov
| Derivative | Target Enzyme | IC50 (µM) | Inhibition Type |
| 4-(3,4-Dimethoxyphenyl)-6,7-dihydroxy-2H-chromen-2-one (C8) | TaENO | 10.450 | Uncompetitive |
| 4-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-2H-chromen-2-one (C9) | TaENO | 13.170 | Uncompetitive |
| 4-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-2H-chromen-2-one (C21) | TaENO | 8.871 | Uncompetitive |
| 3-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-2H-chromen-2-one (C23) | TaENO | 10.863 | Uncompetitive |
Data from a study on Theileria annulata enolase (TaENO) inhibition. nih.gov
DNA Polymerase and Topoisomerase Inhibitory Mechanisms
DNA replication and maintenance enzymes are critical targets in antiproliferative drug design. Research has shown that coumarin derivatives can inhibit DNA polymerases and topoisomerases. acs.orgsemanticscholar.org
A study of 35 structurally related coumarin derivatives identified several compounds with inhibitory activity against Taq DNA polymerase. acs.orgnih.gov The derivative 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d) was among the most promising, exhibiting potent anti-polymerase activity. acs.orgnih.gov Another derivative, 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) , also showed inhibitory effects on Taq DNA polymerase. acs.org
Furthermore, hybrid molecules combining tacrine (B349632) and coumarin pharmacophores have been investigated as topoisomerase inhibitors. semanticscholar.org These compounds were found to inhibit human topoisomerase I (hTOPI) in a concentration-dependent manner, with complete inhibition observed at a concentration of 60 µM. semanticscholar.org
| Derivative | Target Enzyme | IC50 (µM) |
| 4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d) | Taq DNA Polymerase | 20.7 ± 2.10 |
| 4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) | Taq DNA Polymerase | 142.0 ± 3.40 |
| Tacrine-Coumarin Hybrids (general) | Human Topoisomerase I | Complete inhibition at 60 µM |
Data sourced from studies on polymerase and topoisomerase inhibition by coumarin derivatives. acs.orgsemanticscholar.org
Aromatase Activity Modulation
Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, making it a significant target in hormone-dependent cancers. Certain coumarin derivatives have been shown to modulate its activity.
The derivative bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) was found to decrease the expression of the aromatase gene (CYP19A1) in MCF-7 human breast cancer cells. nih.gov This inhibition of aromatase expression is a key part of its antiproliferative mechanism. nih.gov In a separate study, a series of 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides were evaluated for aromatase inhibition. mdpi.com Significant inhibitory activity was observed for the intermediate methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (Ib) and the final compound 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(4-methoxyphenyl)acetamide (IIIe) . mdpi.com
| Derivative | Target | IC50 (µM) | Effect |
| Bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | Aromatase (CYP19A1) | - | Decreased gene expression |
| Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (Ib) | Aromatase | 14.5 | Inhibition |
| 2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(4-methoxyphenyl)acetamide (IIIe) | Aromatase | 17.4 | Inhibition |
Data from studies on aromatase modulation by coumarin derivatives. nih.govmdpi.com
Cellular and Subcellular Mechanistic Elucidation (Excluding Human Clinical Data)
Beyond isolated enzyme interactions, understanding the effects of dihydroxy-2H-chromen-2-one derivatives within a cellular context is crucial. In vitro studies using cancer cell lines have shed light on their antiproliferative mechanisms.
Antiproliferative Effects on Cancer Cell Lines
Derivatives of dihydroxy-2H-chromen-2-one have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The mechanisms underlying this activity are multifaceted and often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov
For example, bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) selectively decreased the proliferation of MCF-7 breast cancer cells without affecting non-cancerous MCF-10a cells. nih.gov Its mechanism involves inducing cell cycle arrest in the G2/M phase and promoting apoptosis. This is achieved by up-regulating the pro-apoptotic Bax protein and down-regulating the anti-apoptotic Bcl-2 protein, leading to increased caspase-3 gene expression. nih.gov
Similarly, studies on furoxan derivatives of chromone (B188151) found that a compound with a methoxy (B1213986) group at the 5-position of the chromone ring exhibited potent antiproliferative activities against K562 and HepG2 cells. nih.gov Further investigation showed this compound induced S-phase cell cycle arrest and apoptosis through mitochondria-related pathways. nih.gov
The derivative 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) proved to be a promising cytotoxic agent against HCT-116 colorectal cancer cells, with a notable IC50 value. acs.orgnih.gov The presence of the catechol group (hydroxyls at C-7 and C-8) was highlighted as important for this activity. nih.gov
| Derivative | Cancer Cell Line | IC50 (µM) | Observed Mechanism |
| 4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) | HCT-116 (Colorectal) | 8.47 | Cytotoxicity |
| Bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | MCF-7 (Breast) | ~50 | G2/M cell cycle arrest, Apoptosis induction, Aromatase inhibition |
| 5-Methoxy Furoxan-Chromone Hybrid (15a) | K562 (Leukemia) | 1.61 | S-phase cell cycle arrest, Apoptosis induction |
| 5-Methoxy Furoxan-Chromone Hybrid (15a) | HepG2 (Liver) | 4.86 | Cytotoxicity |
| 4-Trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4) | A549 (Lung) | 1.21 | Mcl-1 Inhibition |
Data compiled from various studies on the antiproliferative effects of coumarin derivatives. acs.orgnih.govnih.govnih.gov
Mechanisms of Antioxidant Action in Vitro
The antioxidant capabilities of coumarin derivatives, including those based on the 4,5-dihydroxy-2H-chromen-2-one scaffold, are attributed to several distinct chemical mechanisms. The presence and position of hydroxyl (-OH) groups on the coumarin ring are critical determinants of this activity. nih.govcdnsciencepub.com The primary mechanisms identified through in vitro studies include free radical scavenging, transition metal chelation, and the inhibition of lipid peroxidation. researchgate.netmdpi.com
Two principal pathways for radical scavenging by phenolic compounds like dihydroxycoumarins are the Hydrogen Atom Transfer (HAT) and the Sequential Proton Loss followed by Electron Transfer (SPLET) mechanisms. nih.gov In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The SPLET mechanism is a two-step process involving the initial deprotonation of the hydroxyl group, followed by the transfer of an electron to the radical species. The favorability of one mechanism over the other is often influenced by the solvent's polarity. nih.gov For instance, polar solvents can enhance the SPLET mechanism. nih.gov
The effectiveness of these compounds is frequently evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov Studies on various hydroxycoumarins have demonstrated a direct correlation between the concentration of the compound and the percentage of radical inhibition. nih.gov For example, 4-hydroxy-6-methoxy-2H-chromen-2-one has shown potent DPPH scavenging activity, outperforming standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid in some tests. cdnsciencepub.com The presence of a catechol (ortho-dihydroxy) group, such as in daphnetin (B354214) (7,8-dihydroxycoumarin), is a key pharmacophore that significantly enhances antioxidant capacity. cdnsciencepub.com While direct data for the 4,5-dihydroxy isomer is less common, the principles governing antioxidant activity in other dihydroxycoumarins are considered applicable.
| Compound/Derivative | Antioxidant Assay | Mechanism/Observation | IC50 Value |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH Radical Scavenging | Outperformed BHT and ascorbic acid. cdnsciencepub.com | 0.05 mmol/L cdnsciencepub.com |
| N-thiazole 4-hydroxycoumarin (B602359) derivatives | DPPH Radical Scavenging | Presence of additional -OH group increased activity. nih.gov | 4.9 µg/mL - 6.97 µg/mL nih.gov |
| 7,8-dihydroxy-4-phenylcoumarin | Free Radical Scavenging | Effectively scavenges reactive oxygen species (ROS). | Not Specified |
| 4,6-Dihydroxycoumarin (B1493919) (Esculetin) | H2O2-induced damage | Protects fibroblasts from oxidative stress. | Not Specified |
| Coumarin-thiazole hybrids | Lipoxygenase (LOX) Inhibition | Potent LOX inhibitors. researchgate.net | 5 µM - 10 µM researchgate.net |
Antimicrobial Action Pathways
Derivatives of 2H-chromen-2-one exhibit antimicrobial activity through various molecular pathways, often targeting essential bacterial processes. jocpr.com The chemical structure of the coumarin core, with its lactone ring and aromatic system, allows for interactions with a range of microbial enzymes and proteins through hydrogen bonding and hydrophobic interactions. japsonline.com
One of the well-documented antimicrobial mechanisms for coumarin derivatives is the inhibition of DNA gyrase. This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Specifically, docking studies have shown that certain coumarin derivatives can bind to the ATP-binding pocket of the DNA gyrase B subunit, similar to known antibiotics like novobiocin. islandscholar.ca This binding action inhibits the enzyme's function, leading to a disruption of DNA processes and ultimately bacterial death. islandscholar.ca
Another identified pathway is the inhibition of other essential enzymes, such as DNA helicase in Staphylococcus aureus. Research on 7,8-dihydroxy-4-phenylcoumarin indicated that it inhibits this enzyme, which is responsible for unwinding DNA during replication, thereby interfering with bacterial proliferation. Furthermore, some coumarin-piperazine hybrids have been found to inhibit the polymerization of tubulin, a mechanism that can affect both microbial and cancer cells. corpuspublishers.com The introduction of specific substituents, such as a bromopropoxy group, has been shown to significantly enhance inhibitory effects against species like S. aureus. corpuspublishers.com
| Compound/Derivative | Target Organism | Mechanism of Action |
| 7,8-dihydroxy-4-phenylcoumarin | Staphylococcus aureus | Inhibition of DNA helicase activity, disrupting bacterial replication. |
| Various Chromene Derivatives | General Bacteria | Inhibition of DNA gyrase B by binding to the ATP-binding pocket. islandscholar.ca |
| 4-bromopropoxycoumarin derivatives | Staphylococcus aureus | Significant inhibitory effects. corpuspublishers.com |
| Pyrazole-coumarin hybrids | Mycobacterium tuberculosis H37Rv | Inhibition of growth. corpuspublishers.com |
Anti-inflammatory Molecular Interactions
The anti-inflammatory effects of dihydroxycoumarin derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory cascade and the modulation of pro-inflammatory signaling molecules. nih.gov The structural features of these compounds, particularly the hydroxyl groups, are crucial for their interaction with molecular targets involved in inflammation.
A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. targetmol.com These enzymes are central to the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. By binding to the active sites of COX-1 and COX-2, coumarin derivatives can block the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation. targetmol.comresearchgate.net Molecular docking studies have been employed to visualize these interactions, showing how the coumarin scaffold fits into the enzyme's active site. researchgate.net
In addition to enzyme inhibition, these compounds can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines. aimspress.com For example, scopoletin (B1681571), a simple coumarin, has been shown to inhibit the overproduction of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). aimspress.com Similarly, 7,8-dihydroxy-4-phenylcoumarin can inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator. These actions collectively contribute to the attenuation of the inflammatory response at a molecular level.
| Compound/Derivative | Molecular Target/Pathway | Effect |
| 7-hydroxy-4,5-dimethyl-2H-chromen-2-one | Cyclooxygenase (COX), Lipoxygenase (LOX) | Enzyme inhibition. |
| 4,7-DIHYDROXYCOUMARIN (B595064) | Cyclooxygenase (COX), Lipoxygenase (LOX) | Enzyme inhibition. targetmol.com |
| 7,8-dihydroxy-4-phenylcoumarin | Inducible nitric oxide synthase (iNOS) | Inhibition of iNOS, leading to reduced inflammation. |
| Scopoletin | PGE2 and TNF-α production | Inhibition of overproduction. aimspress.com |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | COX enzyme | Inhibition, confirmed by molecular docking. researchgate.net |
Identification and Characterization of Molecular Targets
Ligand-Biomolecule Binding Studies
The biological activity of this compound and its derivatives stems from their ability to bind to and modulate the function of various biomolecules, primarily proteins and enzymes. The nature of these binding interactions is dictated by the compound's structure, with the dihydroxy-substituted coumarin core providing a scaffold for hydrogen bonding, hydrophobic interactions, and π-π stacking. japsonline.com
Hydrogen bonds, facilitated by the hydroxyl groups, are a crucial component of the binding affinity and specificity for many targets. For instance, the hydroxyl groups on the coumarin ring can act as both hydrogen bond donors and acceptors, allowing for precise interactions within the binding pockets of enzymes. In some cases, coumarin derivatives can form covalent bonds with their targets. The electrophilic bromomethyl group on 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one, for example, can form covalent linkages with nucleophilic sites on proteins, leading to irreversible inhibition. smolecule.com
A range of specific molecular targets has been identified for various dihydroxycoumarin derivatives. Studies have shown that these compounds can inhibit enzymes involved in critical cellular processes. For example, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one has been found to inhibit Mcl-1 (Myeloid cell leukemia-1), a protein crucial for cancer cell survival, thereby inducing apoptosis. Other identified targets include HIV reverse transcriptase (RT), where a dihydroxycoumarin inhibitor was found to bind to the RNase H active site. nih.gov Furthermore, certain derivatives act as inhibitors of DNA polymerase, highlighting their potential as antiproliferative agents. nih.gov
| Compound/Derivative | Molecular Target | Key Binding Interactions/Mechanism |
| 7,8-dihydroxy-4-phenylcoumarin | Catechol O-methyltransferase (COMT) | Enzyme inhibition. |
| 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | Mcl-1 (Myeloid cell leukemia-1) | Inhibition of the survival protein, inducing apoptosis. |
| F3284-8495 (a dihydroxycoumarin) | HIV Reverse Transcriptase (RNase H domain) | Binds to the enzyme's active site. nih.gov |
| 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one | Nucleophilic sites on proteins/enzymes | Forms covalent bonds via the bromomethyl group. smolecule.com |
| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | Taq DNA polymerase | Enzyme inhibition with an IC50 of 8.47 μM. nih.gov |
Receptor Interaction Mapping and Specificity Analysis
Understanding the specific interactions between dihydroxycoumarin derivatives and their biological receptors is essential for elucidating their mechanism of action and for designing more potent and selective compounds. Molecular docking and other computational studies have become invaluable tools for mapping these interactions at an atomic level. researchgate.netchimicatechnoacta.ru These studies help to visualize how a ligand fits into the binding site of a receptor and identify the key amino acid residues involved in the interaction.
For example, molecular docking of coumarin derivatives into the active site of the COX-2 enzyme has revealed the importance of specific substitutions on the coumarin ring for achieving high-affinity binding. researchgate.net These models can predict how modifications, such as the addition of different functional groups, will alter the binding mode and inhibitory activity. This allows for a rational approach to structure-activity relationship (SAR) studies.
Specificity is a critical aspect of drug design. While some coumarin derivatives exhibit broad-spectrum activity, others show remarkable selectivity for a particular target. For instance, a study on 5- and 7-hydroxycoumarin derivatives identified compounds that acted as antagonists for the 5-HT1A serotonin (B10506) receptor, with their affinity and specificity being highly dependent on the nature and length of the linker between the coumarin core and an arylpiperazinyl group. mdpi.com Similarly, studies on HIV reverse transcriptase inhibitors showed that a dihydroxycoumarin compound specifically inhibited the RNase H activity without affecting the DNA polymerase activity of the same enzyme, demonstrating high target specificity. nih.gov This specificity is the result of a unique combination of hydrogen bonds, hydrophobic contacts, and electrostatic interactions within the target's binding pocket that are uniquely satisfied by the ligand's structure.
Structure Activity Relationship Sar Investigations of 4,5 Dihydroxy 2h Chromen 2 One Analogs
Influence of Hydroxyl Group Positions on Biological Activities
The presence and positioning of hydroxyl (-OH) groups on the coumarin (B35378) ring are paramount for many of its biological activities. Studies have indicated that for a coumarin to induce cytotoxicity, at least one phenolic hydroxyl group is necessary. conicet.gov.arconicet.gov.arnih.gov The potency is often enhanced with additional hydroxyl groups.
Specifically, dihydroxycoumarins are generally more potent than their monohydroxy counterparts. sci-hub.se The relative position of these hydroxyl groups is a key determinant of activity. For instance, ortho-dihydroxycoumarins (those with hydroxyl groups on adjacent carbon atoms, forming a catechol moiety) and meta-dihydroxycoumarins have been found to possess more potent cytotoxicity in human tumor cell lines than any of the mono-hydroxycoumarins. sci-hub.se
The antioxidant activity of coumarins is also heavily dependent on the number and position of hydrogen-donating hydroxyl groups on the benzene (B151609) ring. researchgate.net For example, in studies comparing different dihydroxycoumarins, those with a catechol structure, such as 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin (daphnetin), often show significant free radical scavenging activity. researchgate.netresearchgate.netnih.gov The phenoxy radical formed after hydrogen atom transfer is effectively stabilized by resonance or hydrogen bonding, and can be further oxidized to a quinone-type moiety by the second hydroxyl group. researchgate.net In contrast, introducing a hydroxyl group at the C-7 position while a chalcone (B49325) moiety is attached at C-8 can be less favorable for hydrogen atom donation due to the formation of an intramolecular hydrogen bond, which increases the bond-dissociation energy of the 7-OH group. mdpi.com
In the context of enzyme inhibition, such as targeting the Mcl-1 protein, the presence of a catechol group is a key feature for inhibitory activity. nih.gov Both 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin demonstrate significantly improved Mcl-1 inhibitory activities compared to the parent coumarin or monohydroxylated versions. nih.gov This highlights that the dihydroxy arrangement is crucial for potent biological interactions.
Impact of Substituent Nature and Position on Pharmacological Profiles
Beyond the foundational hydroxyl groups, the introduction of other substituents at various positions on the coumarin nucleus provides a further layer of pharmacological modulation. The nature (electron-donating or electron-withdrawing) and the position of these substituents are critical. ejmse.ro
Alkylation or the incorporation of a pyran ring at the C-3 or C-4 positions has been observed to reduce antioxidant activity in some assays. researchgate.net Conversely, for anticancer activity, particularly Mcl-1 inhibition, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhances inhibitory capacity. nih.gov For example, 4-trifluoromethyl-6,7-dihydroxycoumarin was found to be the most potent inhibitor in one study. nih.gov In contrast, placing a hydrophilic group at this same position was detrimental to the inhibitory potency. nih.gov
The δ-lactone ring of the coumarin system is also a critical structural feature. It plays a fundamental role in conferring greater potency and in the pro-apoptotic action of hydroxycoumarins. conicet.gov.arsci-hub.seresearchgate.net Studies comparing ortho-dihydroxycoumarins (o-DHC) with their open-chain analogues (cinnamic acid derivatives) revealed that while the catechol moiety is essential for inducing apoptosis, the intact coumarin structure with its δ-lactone ring is required for greater potency and selective toxicity towards leukemic cells over normal blood cells. conicet.gov.arconicet.gov.arresearchgate.net
Substitutions at other positions also have significant impacts. For instance, introducing a chloromethyl group at the C-4 position of 5,7-dihydroxy-2H-chromen-2-one was found to be beneficial for enhancing inhibitory activity against proteins like Mcl-1. However, the introduction of nitrogen-containing groups at the C-5 or C-8 positions, which could form intramolecular hydrogen bonds, was generally unfavorable for Mcl-1 inhibition. nih.gov
Correlating Structural Features with Specific Biological Potencies
The specific arrangement of functional groups on the coumarin scaffold can be directly correlated with distinct biological potencies, such as enzyme inhibition and antioxidant capacity.
Enzyme Inhibition: For inhibition of the anti-apoptotic protein Mcl-1, a catechol moiety (ortho-dihydroxy groups) on the benzene ring is a primary requirement for potent activity. nih.gov The inhibitory potency is further modulated by substituents at the C-4 position.
Hydrophobic/Electron-Withdrawing Groups at C-4: Enhance Mcl-1 inhibition.
Hydrophilic Groups at C-4: Decrease Mcl-1 inhibition.
Methylation of Catechol Group: Leads to decreased inhibitory activity. nih.gov
The following table summarizes the Mcl-1 inhibitory activities of various coumarin derivatives, illustrating these SAR principles.
| Compound Name | Substituents | Ki (μM) |
| Coumarin | None | 4.06 ± 0.05 |
| 6-Hydroxycoumarin | 6-OH | >25 |
| 7-Hydroxycoumarin | 7-OH | 3.51 ± 0.12 |
| 6,7-Dihydroxycoumarin (Esculetin) | 6,7-diOH | 1.49 ± 0.04 |
| 7,8-Dihydroxycoumarin (Daphnetin) | 7,8-diOH | 1.75 ± 0.032 |
| 4-Trifluoromethyl-6,7-dihydroxycoumarin | 6,7-diOH, 4-CF3 | 0.21 ± 0.02 |
| 4-Methyl-6,7-dihydroxycoumarin | 6,7-diOH, 4-CH3 | 0.89 ± 0.03 |
| Data sourced from a study on Mcl-1 inhibitors. nih.gov |
Similarly, for inhibiting the RNase H domain of HIV-1 reverse transcriptase, (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid was identified as a low-micromolar inhibitor. nih.gov The crystal structure of this compound bound to the enzyme's active site revealed that its ethanoic acid substituent could be modified to create additional contacts with the protein, thereby improving potency. nih.gov
Antioxidant Activity: The antioxidant capacity of dihydroxycoumarins is strongly linked to the position of the hydroxyl groups, which facilitates hydrogen atom transfer to scavenge free radicals. researchgate.net Trihydroxycoumarins have been found to be particularly potent antioxidants. researchgate.net
The table below shows the antioxidant activity of various biscoumarin derivatives, highlighting the influence of substituents on the methylene (B1212753) bridge.
| Compound Name | Substituent on Methylene Bridge | IC50 (µg/mL) for DPPH Scavenging |
| 3,3'-(3-Hydroxy-4-methoxyphenylmethylene)-bis-4-hydroxy-2H-chromen-2-one | 3-OH, 4-OCH3 | 53.33 ± 6.12 |
| 3,3'-(4-Methoxyphenyl-methylene)-bis-4-hydroxy-2H-chromen-2-one | 4-OCH3 | 68.44 ± 2.67 |
| Butylatedhydroxy toluene (B28343) (BHT) (Standard) | N/A | 71.00 ± 0.82 |
| Data sourced from a study on biscoumarin derivatives. tjpr.org |
These correlations underscore the importance of a multi-point structural consideration when predicting the biological effects of a given 4,5-dihydroxy-2H-chromen-2-one analog.
Rational Design Principles for Enhanced Bioactivity Based on SAR
The accumulated knowledge from SAR studies provides a foundation for the rational design of new, more potent, and selective coumarin-based therapeutic agents. apacsci.comnih.govresearchgate.net Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools in this endeavor. apacsci.comnih.gov
Key Design Principles:
Scaffold Selection and Hydroxylation: Begin with a dihydroxycoumarin scaffold, with a preference for an ortho-dihydroxy (catechol) arrangement (e.g., at C-6/C-7 or C-7/C-8) if potent antioxidant or specific enzyme inhibitory activities are desired. conicet.gov.arnih.govresearchgate.net The intact δ-lactone ring should be preserved to maintain potency. conicet.gov.arresearchgate.net
Targeted Substituent Placement: Based on the target protein's binding pocket, introduce substituents at key positions like C-4. For targets with hydrophobic pockets, such as Mcl-1, introducing hydrophobic and electron-withdrawing groups (e.g., -CF3) at C-4 is a promising strategy. nih.gov For targets like HIV RNase H, modifying an existing substituent (e.g., an acetic acid group at C-4) to form additional hydrogen bonds or hydrophobic interactions can enhance binding affinity. nih.gov
QSAR-Guided Optimization: QSAR models can elucidate the key physicochemical properties that govern biological activity. For antioxidant coumarins, properties like polarizability, electronegativity, and hydrogen-bond potential have been identified as important. nih.gov Novel analogs can be designed in silico by modifying parent compounds with functional groups that optimize these descriptor values, leading to predictions of improved activity before synthesis is undertaken. nih.gov
Molecular Docking for Binding Mode Analysis: Computational docking can predict how a designed analog will bind to its biological target. apacsci.comnih.gov This allows for the visualization of interactions (e.g., hydrogen bonds, π-stacking) and helps refine the structure to maximize favorable contacts and minimize steric clashes, guiding the synthesis of compounds with a higher probability of success. nih.gov
By integrating these principles, medicinal chemists can move beyond trial-and-error synthesis and adopt a more directed approach to develop novel this compound analogs with enhanced and specific pharmacological profiles. apacsci.comresearchgate.net
Computational and Theoretical Chemistry Applications to 4,5 Dihydroxy 2h Chromen 2 One Research
Quantum Chemical Calculations and Electronic Properties Analysis (e.g., HOMO-LUMO Energy Gap)
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules like 4,5-dihydroxy-2H-chromen-2-one. Methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate various electronic parameters. niscpr.res.inmdpi.com A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.inresearchgate.netsapub.org
A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity and lower stability. sapub.org Conversely, a large energy gap indicates high stability and low reactivity. sapub.org This is because the ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy) govern the ease with which a molecule can donate or accept electrons. sapub.org For coumarin (B35378) derivatives, these calculations help in understanding their potential as antioxidants, as the ease of donating an electron is a key aspect of their mechanism. nih.gov In studies of various coumarin derivatives, the HOMO-LUMO gap has been shown to be a useful parameter for explaining their antioxidant capabilities. researchgate.net
For instance, in one study, the HOMO was identified over the thiazolyl-catechol region of a coumarin hybrid, while the LUMO was located over the 2H-chromen-2-one moiety. nih.gov The calculated energy gaps for these compounds were in the range of 3.13 to 3.33 eV. nih.gov Other studies on different coumarin derivatives have reported HOMO-LUMO gaps ranging from approximately 3.13 eV to 9.77 eV, depending on the specific molecular structure and the computational method used. researchgate.netsapub.org
Table 1: Examples of Calculated HOMO-LUMO Energy Gaps in Coumarin Derivatives
| Compound/Derivative Class | Computational Method | HOMO-LUMO Gap (eV) | Source(s) |
| 2-oxo-2H-chromen-7-yl benzoate | DFT/RB3LYP/6–311++G(d,p) | 4.465 | sapub.org |
| 2-oxo-2H-chromen-6-yl 4-methoxybenzoate | DFT/B3LYP/6–311++G(d,p) | 4.40 | sapub.org |
| 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrids | DFT | 3.13 - 3.33 | nih.gov |
| 8-t-buthyl-4-methyl-2H-chromen-2-one | Not Specified | -3.133 | researchgate.net |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the potential biological activity of compounds like this compound. The process involves placing the ligand into the binding site of the protein and calculating a score that estimates the binding affinity, typically expressed in kcal/mol. mdpi.com Negative binding free energy (ΔG) values indicate favorable interactions. mdpi.com
Docking studies on various coumarin derivatives have been performed against a wide range of biological targets to explore their potential as inhibitors or modulators. These targets include enzymes involved in inflammation like MAPKs and NFkB, protein arginine deiminase 4 (PAD4), and receptors like the 5-HT1A serotonin (B10506) receptor. mdpi.comnih.gov The simulations reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the coumarin derivative and the amino acid residues in the active site of the target protein. nih.govrsc.org For example, docking studies of a coumarin derivative with the 5-HT1A receptor showed significant interactions with amino acids at the active site. nih.gov Similarly, studies on coumarin-nucleobase hybrids identified key binding modes within the active site of the CK2 kinase enzyme. rsc.org
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment, often including water molecules. nih.gov
The stability of the complex is typically analyzed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. nih.govacs.org A stable RMSD trajectory over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound within the active site. acs.org Other parameters like the Radius of Gyration (Rg), which measures the compactness of the protein, and the Solvent Accessible Surface Area (SASA) are also analyzed to understand conformational changes upon ligand binding. acs.org These simulations have been used to validate the binding stability of coumarin derivatives with targets like α-glucosidase and DNA gyrase B, confirming the interactions predicted by docking. nih.govacs.org
Table 2: Examples of Molecular Docking Studies with Coumarin Derivatives
| Coumarin Derivative Class | Protein Target | Key Findings/Interactions | Source(s) |
| 4-(Phenylselanyl)-2H-chromen-2-one | MAPK, NFkB, PAD4, PI3K, JAK2, TLR4 | Favorable binding free energy values indicating potential interactions. | mdpi.com |
| Coumarin-piperazine hybrids | 5-HT1A receptor | Significant interaction with amino acids around the active site. | nih.gov |
| Coumarin-nucleobase hybrids | CK2 kinase | Binding modes similar to the reference ligand, involving hydrogen bonding. | rsc.org |
| Bromo coumarin derivative | 2VF5 enzyme (bacterial) | Binding energy of -7.42 kcal/mol, explaining inhibitory mechanism. | scielo.br |
| 3-(cyclohexylthio)-4-hydroxy-6-methyl-2H-chromen-2-one | CDKS protein | Insights into the inhibition nature against cancer-related proteins. | tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For coumarin derivatives, QSAR studies are used to predict their activity, such as antioxidant potential or enzyme inhibition, based on calculated molecular descriptors. mdpi.com These descriptors can be electronic (e.g., HOMO-LUMO energies), steric, or hydrophobic in nature.
The process involves creating a dataset of compounds with known activities, calculating a variety of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. nih.gov The quality of a QSAR model is often evaluated by its squared correlation coefficient (R²), which indicates how well the model explains the variance in the observed activity. nih.gov An R² value close to 1.0 suggests a highly predictive model. nih.gov
QSAR studies on 4-hydroxy-chromene-2-one derivatives have successfully correlated molecular descriptors—such as bond dissociation enthalpies and orbital hybridization—with their in vitro antioxidant activity. mdpi.comresearchgate.net Such models not only predict the activity of new, untested compounds but also provide insights into the structural features that are most important for the desired biological effect, thereby guiding the design of more potent molecules. mdpi.com
In Silico Prediction of Physicochemical and Pharmacokinetic Parameters Relevant to Drug-Likeness
Before a compound can be considered for further development, it is essential to evaluate its "drug-likeness." In silico tools like SwissADME and QikProp are widely used to predict the physicochemical and pharmacokinetic properties of molecules based on their structure. nih.govmdpi.comscielo.br These predictions help to identify candidates with a higher probability of success in later developmental stages.
A common framework for assessing drug-likeness is Lipinski's Rule of Five, which sets criteria for properties that influence oral bioavailability. These include molecular weight (MW < 500 g/mol ), the octanol-water partition coefficient (logP < 5), the number of hydrogen bond donors (HBD < 5), and the number of hydrogen bond acceptors (HBA < 10). mdpi.comchimicatechnoacta.ru Studies on various coumarin derivatives have shown that many adhere to these rules, suggesting good potential for oral absorption. mdpi.comchimicatechnoacta.ru
Other important predicted parameters include the Topological Polar Surface Area (TPSA), which is related to membrane permeability, and the number of rotatable bonds, which influences conformational flexibility. nih.govchimicatechnoacta.ru Furthermore, pharmacokinetic parameters such as intestinal absorption (predicted via Caco-2 cell permeability models) and volume of distribution (VDss) can be estimated. samipubco.com For example, a study on a dihydroxyphenyl-containing compound predicted low Caco-2 permeability but a good volume of distribution. samipubco.com These in silico predictions provide a valuable preliminary assessment of a compound's pharmacokinetic profile.
Table 3: Examples of Predicted Physicochemical and Pharmacokinetic Properties for Coumarin Derivatives
| Property | Description | Example Predicted Value Range for Coumarin Derivatives | Source(s) |
| Molecular Weight (MW) | Size of the molecule | 394.42 - 473.32 g/mol | nih.govmdpi.com |
| MLogP | Lipophilicity (Octanol-water partition coefficient) | Negative values to ~2.19 | mdpi.comchimicatechnoacta.ru |
| H-Bond Acceptors (HBA) | Number of O and N atoms | 2 - 8 | mdpi.comchimicatechnoacta.ru |
| H-Bond Donors (HBD) | Number of OH and NH groups | 2 - 4 | mdpi.comchimicatechnoacta.ru |
| Topological Polar Surface Area (TPSA) | Indicator of membrane permeability | 60.5 - 161.0 Ų | mdpi.comchimicatechnoacta.ru |
| Caco-2 Permeability | Intestinal absorption model | Low permeability predicted for a related compound (-2.735 cm/s) | samipubco.com |
| Volume of Distribution (VDss) | How a drug distributes in the body | Good VDss predicted for a related compound (0.22) | samipubco.com |
Advanced Analytical Characterization in Research on 4,5 Dihydroxy 2h Chromen 2 One Derivatives
Spectroscopic Techniques for Structural Elucidation of Novel Compounds
Spectroscopic methods are indispensable tools for the structural characterization of novel 4,5-dihydroxy-2H-chromen-2-one derivatives. These techniques provide a wealth of information regarding the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual protons and carbon atoms, respectively. cdnsciencepub.comceon.rs
In studies of 4-hydroxycoumarins, ¹H and ¹³C NMR spectra have been instrumental in identifying the predominant tautomeric form. For instance, in the case of 4,5-dihydroxycoumarin, only the 4-hydroxy-2-chromenone tautomer is observed in the NMR spectra, despite theoretical calculations suggesting a similar stability for the 2,4-chromandione form. cdnsciencepub.comcdnsciencepub.com This is attributed to the rapid equilibrium between the two forms, with the 4-hydroxy-2-chromenone form being the major species in solution. cdnsciencepub.com The chemical shifts of the protons and carbons in the coumarin (B35378) ring system are sensitive to the substitution pattern, providing valuable structural information. ias.ac.in
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between protons and carbons, further aiding in the unambiguous assignment of all signals in the spectra. ceon.rs For example, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule. ceon.rs
Table 1: Representative ¹H NMR Chemical Shift Data for Coumarin Derivatives
| Compound | H-3 | H-5 | H-6 | H-7 | H-8 | Other Signals | Solvent | Reference |
| 4,5-dihydroxycoumarin | - | - | - | - | - | - | - | cdnsciencepub.com |
| 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one | - | 7.94 (dd) | 7.34 (td) | 7.60 (ddd) | 7.25 (dd) | 15.17 (brs, OH-4), 6.16 (brs, NH₂), 2.64 (s, Me) | DMSO-d₆ | ceon.rs |
| 7,8-dihydroxy-4-phenyl-2H-chromen-2-one | 6.14 (s) | - | 6.88-6.65 (m) | - | - | 10.19 (s, OH), 9.42 (s, OH), 7.77-7.32 (m, Ar-H) | DMSO-d₆ | |
| 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | - | - | 7.13 (t) | 7.83-7.81 (t) | 7.99 (d) | 9.91 (s, OH), 9.06 (s, NH), 8.53 (s, Ar-H), 5.52 (s, CH), 2.95 (q, CH₂), 1.19 (t, CH₃) | DMSO-d₆ | chimicatechnoacta.ru |
Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. brs = broad singlet, s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, t = triplet, td = triplet of doublets, q = quartet, m = multiplet.
Table 2: Representative ¹³C NMR Chemical Shift Data for Coumarin Derivatives
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Signals | Solvent | Reference |
| 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one | 162.2 | 94.1 | 178.3 | 120.7 | 125.8 | 123.9 | 133.8 | 116.6 | 153.4 | 166.4 (C=N), 16.5 (Me) | DMSO-d₆ | ceon.rs |
| 7,8-dihydroxy-4-phenyl-2H-chromen-2-one | 160.56 | 110.72 | 156.42 | 112.81 | - | - | 144.37 | 135.94 | 150.11 | 133.10, 129.94, 129.20, 128.90, 117.78, 111.97 (Ph) | DMSO-d₆ | |
| 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one (4e) | - | - | - | 115.04 | 122.98 | 118.73 | 131.36 | 116.39 | 154.24 | 173.89 (C=O), 163.84, 157.85, 140.75, 129.87, 124.83, 115.46, 92.21, 59.58, 11.64 | DMSO-d₆ | chimicatechnoacta.ru |
Chemical shifts (δ) are in ppm.
Vibrational (Infrared, Raman) and Electronic (UV-Visible) Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ijcrar.com In the study of coumarin derivatives, IR spectroscopy is routinely used to confirm the presence of key functional groups such as the lactone carbonyl (C=O) and hydroxyl (O-H) groups. chimicatechnoacta.ru For example, the IR spectrum of a 4-hydroxycoumarin (B602359) derivative will typically show a strong absorption band for the lactone carbonyl group in the region of 1700-1750 cm⁻¹. The O-H stretching vibration of the hydroxyl group is usually observed as a broad band in the region of 3200-3600 cm⁻¹.
Raman spectroscopy offers complementary information to IR spectroscopy and has been used to study dihydroxycoumarin derivatives. researchgate.net
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is influenced by the extent of conjugation. researchgate.net Coumarin derivatives typically exhibit characteristic absorption bands in the UV region. academicjournals.org The position and intensity of these bands can be affected by the substitution pattern on the coumarin ring. arkat-usa.org For instance, the introduction of hydroxyl groups can cause a bathochromic (red) shift in the absorption maximum.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3200 - 3600 (broad) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=O (lactone) | 1700 - 1750 |
| C=C (aromatic) | 1450 - 1600 |
| C-O (ether/hydroxyl) | 1000 - 1300 |
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. bioanalysis-zone.com This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the calculation of a unique elemental formula. bioanalysis-zone.comamericanpharmaceuticalreview.com HRMS is crucial for confirming the identity of newly synthesized compounds and for identifying unknown impurities and degradation products. americanpharmaceuticalreview.com
In the analysis of coumarin derivatives, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. benthamopen.com For example, it can differentiate between the loss of a CO molecule and a C₂H₄ molecule during fragmentation, which would appear as the same mass loss in a low-resolution mass spectrometer. benthamopen.com This level of detail is essential for proposing accurate fragmentation pathways and elucidating the structure of unknown compounds. benthamopen.com HRMS is often coupled with chromatographic techniques like HPLC for the analysis of complex mixtures. nih.gov
Chromatographic Methodologies for Purity Assessment and Compound Analysis in Research
Chromatographic techniques are essential for the separation, purification, and analysis of this compound derivatives. nih.govresearchgate.net These methods are widely used to assess the purity of synthesized compounds and to analyze their presence in various matrices. vup.sk
High-Performance Liquid Chromatography (HPLC) is the most commonly used chromatographic technique for the analysis of coumarin derivatives. nih.govresearchgate.net It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. vup.sk Reversed-phase HPLC with UV or mass spectrometric detection is a common setup for separating and identifying coumarins. vup.sk The choice of stationary phase, such as octadecyl (C18) or phenyl-hexyl silica (B1680970), and the mobile phase composition are optimized to achieve the desired separation. vup.sk
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique often used for monitoring the progress of reactions and for preliminary purity assessment. advancechemjournal.com It can also be used for the quantitative determination of coumarins when combined with densitometric detection. advancechemjournal.com
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This technique is invaluable for the unambiguous determination of the molecular structure of novel this compound derivatives. academie-sciences.frfrontiersin.org
For instance, the structure of a nicotinoyl derivative of a 4-phenyl-5,7-dihydroxycoumarin was unequivocally proven by X-ray diffraction analysis. chimicatechnoacta.ru This technique can also reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of the compound. The crystallographic data obtained can be used to validate the structures determined by other spectroscopic methods and to provide insights into the conformational preferences of the molecule. academie-sciences.fr
Biosynthetic Pathways and Natural Product Isolation Context for Dihydroxycoumarins
Natural Occurrence and Isolation Methods of Dihydroxycoumarins
Dihydroxycoumarins are found in various plant families, as well as in some fungi and bacteria. nih.goviarc.fr Their isolation from natural sources is a key step for structural elucidation and bioactivity studies.
Natural Sources: Different isomers of dihydroxycoumarin are distributed across the plant kingdom. For instance, 7,8-dihydroxycoumarin (daphnetin) is found in various Daphne species. frontiersin.org 5,7-Dihydroxycoumarin (B1309657) has been isolated from the inflorescences of Macaranga triloba. medchemexpress.com Another well-known isomer, 5,8-dihydroxycoumarin, has been isolated from the aerial parts of sweet grass (Hierochloë odorata L.) and the whole plant of Aerva persica. researchgate.netmdpi.com Esculetin (B1671247), or 6,7-dihydroxycoumarin, is a primary bioactive component of ash bark (Cortex Fraxini). researchgate.net
Isolation Methods: The extraction and isolation of coumarins from plant materials typically involve several steps. The choice of solvent and method depends on the polarity of the target compounds.
Extraction: Plant material is often first defatted with a non-polar solvent like petroleum ether. The subsequent extraction is carried out with polar solvents such as methanol (B129727), ethanol (B145695), or chloroform (B151607) to isolate the coumarins. researchgate.netscielo.br Soxhlet extraction and maceration are common techniques. researchgate.netjapsonline.com For furanocoumarins, boiling methanol has been shown to be effective, while for other coumarins and their glycosides, polar solvents like water and ethanol yield good results. researchgate.net
Purification: After extraction, the crude extract is typically subjected to chromatographic techniques for purification. Column chromatography using silica (B1680970) gel is a widely used method. scielo.brjmchemsci.com The mobile phase usually consists of a gradient mixture of solvents, such as chloroform and methanol or ethyl acetate (B1210297) and ether, to separate compounds based on their polarity. scielo.brjapsonline.com Thin-layer chromatography (TLC) is often used to monitor the separation process. researchgate.netjmchemsci.com
Table 1: Natural Sources and Isolation of Dihydroxycoumarins
| Dihydroxycoumarin Isomer | Natural Source (Plant) | Isolation Method Highlight |
|---|---|---|
| 5,7-Dihydroxycoumarin | Macaranga triloba | Isolated from inflorescences. medchemexpress.com |
| 5,8-Dihydroxycoumarin | Hierochloë odorata L. (sweet grass), Aerva persica | Isolated from aerial parts or whole plant. researchgate.netmdpi.com |
| 6,7-Dihydroxycoumarin (Esculetin) | Cortex Fraxini (ash bark) | Primary bioactive constituent of the bark. researchgate.net |
| 7,8-Dihydroxycoumarin (Daphnetin) | Daphne species (e.g., D. odora, D. gnidium) | Found in leaves, stems, and shoots. frontiersin.org |
| 4,6-Dihydroxycoumarin (B1493919) | Not a known natural product | Synthesized de novo in engineered E. coli. nih.gov |
Studies on Biosynthetic Precursors and Pathways to 2H-Chromen-2-ones
The biosynthesis of coumarins in plants and microorganisms originates from the shikimic acid pathway, which produces the aromatic amino acid L-phenylalanine. nih.govthieme-connect.comirjmets.comhebmu.edu.cn This precursor enters the phenylpropanoid pathway to generate a variety of secondary metabolites, including coumarins. taylorandfrancis.comfrontiersin.org
The general steps are as follows:
Formation of Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. taylorandfrancis.comdergipark.org.tr
Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. frontiersin.orgdergipark.org.tr
Formation of Dihydroxycinnamic Acid Derivatives: Further hydroxylations can occur. For example, the formation of caffeic acid from p-coumaric acid is catalyzed by p-coumarate 3-hydroxylase (C3'H) . asm.org
ortho-Hydroxylation and Lactonization: A critical step in coumarin (B35378) biosynthesis is the ortho-hydroxylation (2'-hydroxylation) of a cinnamic acid derivative, which is often in its coenzyme A (CoA) ester form. frontiersin.org This reaction is catalyzed by 2-oxoglutarate-dependent dioxygenases (2OGDs) , such as p-coumaroyl-CoA 2'-hydroxylase (C2'H) or feruloyl-CoA 6'-hydroxylase (F6'H1) . dergipark.org.trfrontiersin.org Following ortho-hydroxylation, the resulting intermediate undergoes a trans-cis isomerization of the side-chain double bond, which can be spontaneous under light or catalyzed by enzymes like COSY . frontiersin.orgnih.gov This isomerization facilitates the final step, lactonization (ring closure), to form the stable coumarin ring. frontiersin.orgfrontiersin.org
The biosynthesis of specific dihydroxycoumarins follows this general pathway with variations in the hydroxylation and methylation steps. For instance, esculetin (6,7-dihydroxycoumarin) biosynthesis involves caffeic acid as an intermediate. asm.orgfrontiersin.org The pathway leading to 4,5-dihydroxy-2H-chromen-2-one is not well-established in nature, but it would theoretically require specific hydroxylases capable of acting on the C4 and C5 positions of the coumarin precursor.
Table 2: Key Enzymes in the Biosynthesis of Simple Coumarins
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | taylorandfrancis.comdergipark.org.tr |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | frontiersin.orgdergipark.org.tr |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | frontiersin.org |
| Feruloyl-CoA 6'-hydroxylase | F6'H1 | A 2OGD that catalyzes the ortho-hydroxylation of feruloyl-CoA to form a scopoletin (B1681571) precursor. | frontiersin.org |
| p-Coumaroyl-CoA 2'-hydroxylase | C2'H | A 2OGD that catalyzes the ortho-hydroxylation of p-coumaroyl-CoA to form an umbelliferone (B1683723) precursor. | frontiersin.org |
| Coumarin synthase | COSY | Catalyzes the lactonization step to form the coumarin ring. | nih.gov |
Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Insights
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts (enzymes). mdpi.comnih.gov This approach is increasingly used for the sustainable production of complex molecules like coumarins. iajesm.inresearchgate.net Insights from natural biosynthetic pathways guide the selection of enzymes and reaction strategies.
Enzyme-Catalyzed Reactions: Enzymes are employed to perform specific transformations that are often challenging to achieve with conventional chemistry, such as regioselective hydroxylation or glycosylation.
Hydroxylation: Oxidoreductases, particularly cytochrome P450 enzymes, are used for the regioselective hydroxylation of aromatic rings, a key step in creating dihydroxycoumarins from simpler precursors. iajesm.in
Glycosylation: Engineered glycosyltransferases can be used to attach sugar moieties to the coumarin scaffold, as demonstrated in the biocatalytic C-glucosylation of various coumarin derivatives. acs.org
Reduction: The reduction of the C3=C4 double bond in coumarin to yield dihydrocoumarin (B191007) can be achieved using microbial biocatalysts, such as Aspergillus niger. mdpi.com
Engineered Biosynthetic Pathways: A powerful strategy involves reconstructing or creating novel biosynthetic pathways in microbial hosts like E. coli. This has been successfully applied to produce dihydroxycoumarins that are rare or not found in nature. For example, the de novo biosynthesis of 4,6-dihydroxycoumarin was achieved by designing an artificial pathway in E. coli. nih.gov The process started from glycerol (B35011) and utilized a combination of enzymes from different organisms, leveraging enzyme promiscuity to convert the precursor 2,5-dihydroxybenzoic acid into the final product. nih.gov This approach demonstrates the potential for producing specific isomers like this compound by identifying or engineering enzymes with the required substrate specificity.
The development of chemoenzymatic methods, including multi-enzyme cascades and the use of whole-cell biocatalysts, offers a greener and more efficient alternative to purely chemical synthesis for producing a diverse range of coumarin derivatives. colab.wsrsc.orguni-tuebingen.de
Emerging Research Directions and Future Perspectives for 4,5 Dihydroxy 2h Chromen 2 One
Application in Chemical Probe Development for Biological Systems
The development of chemical probes is crucial for understanding complex biological systems. Fluorescent probes, in particular, are invaluable tools for visualizing and quantifying biological molecules and processes. Dihydroxy-substituted coumarins have shown promise in this area due to their fluorescent properties. nih.gov Studies on various dihydroxycoumarin derivatives have demonstrated their ability to act as fluorescent sensors. For instance, certain dihydroxycoumarins exhibit a significant enhancement of fluorescence in the presence of specific molecules, such as nitroxide radicals like 4-amino-TEMPO. nih.gov
Notably, 6,7-dihydroxycoumarin (esculetin) has been shown to have its fluorescence intensity increased by up to 40-fold in the presence of 4-amino-TEMPO, with a detection limit in the nanomolar range. nih.gov Similarly, 5,7-dihydroxy-4-phenylcoumarin and 5,7-dihydroxy-4-methylcoumarin also display a considerable increase in fluorescence intensity in the presence of the same nitroxide. nih.gov This suggests that the dihydroxycoumarin scaffold is a viable platform for the development of fluorescent probes.
While direct studies on the fluorescence properties of 4,5-dihydroxy-2H-chromen-2-one are not yet prevalent in the literature, the behavior of its isomers suggests that it may also possess valuable fluorogenic characteristics. Future research could explore the synthesis and photophysical properties of this compound and its derivatives. Investigations into its potential as a turn-on or ratiometric fluorescent probe for specific analytes, such as reactive oxygen species (ROS), metal ions, or specific enzymes, could open up new avenues for its application in chemical biology. The strategic placement of the hydroxyl groups at the 4 and 5 positions may confer unique photophysical properties and selectivity towards certain biological targets, making it a promising candidate for novel chemical probe development.
Exploration of Novel Therapeutic Areas via In Vitro and Mechanistic Studies
The coumarin (B35378) nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory effects. nih.govnih.gov The presence and position of hydroxyl groups on the coumarin ring are known to significantly influence the biological activity. nih.gov Although in vitro and mechanistic studies specifically on this compound are limited, the activities of other dihydroxycoumarin isomers provide a strong rationale for its investigation in various therapeutic areas.
Anticancer Potential:
Numerous coumarin derivatives have been investigated for their anticancer properties. nih.gov For example, a series of fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones demonstrated considerable cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer), HEPG-2 (liver cancer), and A-549 (lung cancer). researchgate.net The potential mechanisms of action for anticancer coumarins are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit antiproliferative activity. Future in vitro studies should evaluate its cytotoxicity against a panel of cancer cell lines and explore its underlying mechanisms of action.
| Coumarin Derivative | Cancer Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 5,7-dihydroxy-4-propyl-2H-chromen-2-one series | HCT-116 | 2.9 - 11.8 |
| HEPG-2 | 2.9 - 11.8 | |
| A-549 | 2.9 - 11.8 | |
| 5,7-dihydroxy-4-propyl-2H-chromen-2-one (specific compound 58) | MCF-7 | 0.86 |
Antioxidant Activity:
The antioxidant properties of hydroxylated coumarins are well-documented. nih.gov These compounds can act as potent free radical scavengers and metal chelators, which is attributed to the phenolic hydroxyl groups. nih.gov Studies on 4-hydroxycoumarin (B602359) derivatives have shown their ability to scavenge various radicals, including DPPH and hydroxyl radicals. nih.gov The presence of a catechol-like moiety, as would be the case in this compound, is often associated with strong antioxidant activity. Therefore, it is highly probable that this compound would exhibit significant antioxidant properties. Future research should aim to quantify its radical scavenging and metal chelating abilities through various in vitro assays.
Enzyme Inhibition:
Coumarin derivatives have been identified as inhibitors of various enzymes. scielo.br For instance, certain 4-hydroxycoumarin derivatives have shown inhibitory activity against enzymes like carbonic anhydrase-II. scielo.br The specific substitution pattern on the coumarin ring plays a crucial role in determining the inhibitory potency and selectivity. The unique arrangement of hydroxyl groups in this compound could facilitate specific interactions with the active sites of various enzymes, making it a candidate for the development of novel enzyme inhibitors. Future mechanistic studies could involve screening this compound against a range of therapeutically relevant enzymes to identify potential targets.
| Coumarin Derivative | Enzyme | Activity |
|---|---|---|
| 4-Hydroxycoumarin derivative (compound 2) | Carbonic Anhydrase-II | IC50 = 263 µM |
| 4-Hydroxycoumarin derivative (compound 6) | Carbonic Anhydrase-II | IC50 = 456 µM |
Interdisciplinary Research with Advanced Materials Science and Nanoscience
The integration of bioactive molecules with advanced materials and nanoscience offers exciting opportunities for the development of novel therapeutic and diagnostic platforms. However, the application of this compound in this interdisciplinary field remains largely unexplored.
While there is a growing interest in using natural compounds in the development of nanomaterials, such as nanoparticles for drug delivery or as components of functional biomaterials, specific research involving this compound is yet to emerge. The presence of hydroxyl groups on the coumarin scaffold could potentially be utilized for conjugation to nanoparticles or for incorporation into polymer matrices. Such systems could offer advantages like improved solubility, targeted delivery, and controlled release of the compound.
Future research in this area could focus on the synthesis and characterization of nanoparticles loaded with or functionalized by this compound. Investigating the biological properties of these nanoformulations, such as their efficacy in cancer therapy or their utility as imaging agents, would be a significant step forward. This interdisciplinary approach holds the potential to unlock new applications for this underexplored coumarin derivative.
Q & A
Q. How can researchers differentiate between artifact and genuine biological activity in high-throughput screens?
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
